molecular formula C4H5N3OS B194325 n-(1,3,4-Thiadiazol-2-yl)acetamide CAS No. 5393-55-5

n-(1,3,4-Thiadiazol-2-yl)acetamide

Cat. No.: B194325
CAS No.: 5393-55-5
M. Wt: 143.17 g/mol
InChI Key: YOGFGFKRNRQDMF-UHFFFAOYSA-N
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Description

N-(1,3,4-Thiadiazol-2-yl)acetamide: is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

N-(1,3,4-Thiadiazol-2-yl)acetamide primarily targets carbonic anhydrase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This enzyme plays a crucial role in various biological processes such as respiration and the transport of carbon dioxide/bicarbonate .

Mode of Action

This compound acts as a carbonic anhydrase inhibitor . It interacts with the enzyme and inhibits its activity, disrupting the balance of carbon dioxide and bicarbonate ions in the body . This compound also inhibits water permeability of membranes by interacting with aquaporins .

Biochemical Pathways

The inhibition of carbonic anhydrase disrupts several biochemical pathways. It affects the regulation of pH and fluid balance in various tissues and organs. The compound’s interaction with aquaporins, which are integral membrane proteins that serve as channels in the transfer of water, further influences cellular and physiological processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy could be affected by the pH of the environment, as this could influence the ionization state of the compound and its interaction with the target enzyme. Similarly, temperature could affect the compound’s stability and its interaction with carbonic anhydrase .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Comparison with Similar Compounds

Uniqueness: N-(1,3,4-Thiadiazol-2-yl)acetamide is unique due to its specific acetamide group, which allows for a wide range of chemical modifications and biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Biological Activity

N-(1,3,4-Thiadiazol-2-yl)acetamide is a member of the thiadiazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has garnered significant interest in pharmaceutical research due to its potential therapeutic applications. Below is a detailed exploration of its biological activity, supported by data tables and relevant case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial and fungal strains.
  • Anticancer Activity : Inhibits the growth of several cancer cell lines.
  • Carbonic Anhydrase Inhibition : Acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in tissues.

The primary mechanism through which this compound exerts its effects is through the inhibition of carbonic anhydrase. This inhibition disrupts several biochemical pathways associated with pH regulation and fluid balance. Additionally, the compound interacts with aquaporins, influencing cellular processes related to water transport .

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These results suggest that this compound can serve as a lead for developing new antimicrobial agents .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound and its derivatives. The following table summarizes findings from key studies:

StudyCell LineIC50 (µg/mL)Mechanism
Study AMCF-7 (Breast cancer)0.28Induces apoptosis
Study BHL-60 (Leukemia)9.6Down-regulates MMP2 and VEGFA
Study CHCT116 (Colon cancer)3.29Cell cycle arrest at G2/M phase

These studies highlight the compound's potential as an effective anticancer agent through various mechanisms including apoptosis induction and cell cycle modulation .

Case Studies and Research Findings

  • In Vivo Studies : A study involving tumor-bearing mice demonstrated that a derivative of this compound effectively targeted sarcoma cells, showcasing its potential for in vivo applications .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the acetamide group can enhance the anticancer activity of thiadiazole derivatives. For example, introducing specific aryl groups significantly improved potency against various cancer cell lines .
  • Comparative Analysis : When compared to other similar compounds like N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide, this compound exhibited unique biological profiles that suggest it may have broader applications in drug development due to its versatility in chemical modifications .

Properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGFGFKRNRQDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202221
Record name 2-Acetylamino-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5393-55-5
Record name N-1,3,4-Thiadiazol-2-ylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5393-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylamino-1,3,4-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5393-55-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4729
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetylamino-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETAMIDOTHIADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26F2JM0PP8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes thiadiazole derivatives potentially interesting for corrosion inhibition?

A1: Thiadiazole derivatives exhibit promising corrosion inhibition properties, particularly in acidic environments like sulfuric acid solutions [, ]. This is likely due to their molecular structure, which allows them to adsorb onto metal surfaces, forming a protective layer that hinders corrosive attacks.

Q2: How does the structure of a thiadiazole derivative influence its effectiveness as a corrosion inhibitor?

A2: Research suggests that specific structural modifications within the thiadiazole framework impact their effectiveness. For instance, incorporating a benzene ring or a furan fragment appears to reduce the protective effect compared to the presence of a thiol group []. This highlights the importance of Structure-Activity Relationship (SAR) studies to optimize the design of more potent thiadiazole-based inhibitors.

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